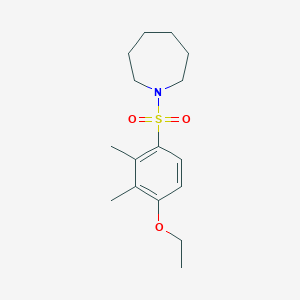
2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide, also known as AQ-11, is a chemical compound that has been extensively studied for its potential in scientific research. The compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide works by inhibiting the activity of an enzyme called carbonic anhydrase. This enzyme plays a role in various physiological processes such as acid-base balance and fluid secretion. By inhibiting carbonic anhydrase, 2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide can disrupt these processes and lead to the death of cancer cells or the improvement of neurological symptoms.
Biochemical and Physiological Effects:
2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that 2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide can inhibit the growth of cancer cells by inducing apoptosis. 2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. 2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide has also been extensively studied, with numerous studies demonstrating its potential in various scientific research applications. However, 2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide also has some limitations. It may not be suitable for use in certain experiments due to its specific mechanism of action and biochemical effects.
将来の方向性
There are several future directions for research on 2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide. One area of interest is its potential in treating other neurological disorders such as Huntington's disease and multiple sclerosis. 2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide may also have potential as a therapeutic agent for other types of cancer. Further studies are needed to fully understand the mechanism of action and potential applications of 2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide in scientific research.
合成法
2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide can be synthesized using a variety of methods. One common method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 8-aminoquinoline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide.
科学的研究の応用
2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide has been studied for its potential in various scientific research applications. One area of interest is its use in cancer research. Studies have shown that 2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2,5-dimethyl-N-(8-quinolinyl)benzenesulfonamide has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C17H16N2O2S |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
2,5-dimethyl-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H16N2O2S/c1-12-8-9-13(2)16(11-12)22(20,21)19-15-7-3-5-14-6-4-10-18-17(14)15/h3-11,19H,1-2H3 |
InChIキー |
AKEILLAQXBVBFH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
正規SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B245316.png)
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245318.png)
![1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245320.png)
![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245321.png)
![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B245402.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245406.png)

![2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245435.png)
![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245436.png)
![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245437.png)


![(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245484.png)
